N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a hydroxyl group at the 5-position on the phenyl ring. It is commonly used in peptide synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 2-fluoro-5-hydroxy-L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Fmoc Deprotection: 2-fluoro-5-hydroxy-L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Oxidation: 2-fluoro-5-oxo-L-phenylalanine.
Reduction: 2-fluoro-5-hydroxy-L-phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Biological Studies: Used to study enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The fluorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the structure and function of the resulting peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-L-phenylalanine: Lacks the fluorine and hydroxyl groups.
Fmoc-pentafluoro-L-phenylalanine: Contains multiple fluorine atoms on the phenyl ring.
N-Fmoc-2-fluoro-L-phenylalanine: Lacks the hydroxyl group
Uniqueness
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine is unique due to the presence of both fluorine and hydroxyl groups, which can significantly alter its chemical properties and reactivity compared to other phenylalanine derivatives. These modifications can enhance its utility in specific applications, such as peptide synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C24H20FNO5 |
---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H20FNO5/c25-21-10-9-15(27)11-14(21)12-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22,27H,12-13H2,(H,26,30)(H,28,29) |
InChI-Schlüssel |
NCQINFRLKGJNQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.